Methyl 2-(4-formylphenoxy)propanoate
Overview
Description
“Methyl 2-(4-formylphenoxy)propanoate” is a chemical compound with the CAS Number: 70129-95-2 . It has a molecular weight of 208.21 and its molecular formula is C11H12O4 . The compound is in the form of a liquid or low melting solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H12O4/c1-8(11(13)14-2)15-10-5-3-9(7-12)4-6-10/h3-8H,1-2H3 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a liquid or low melting solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Chemical Synthesis and Properties
Methyl 2-(4-formylphenoxy)propanoate is involved in the synthesis of various chemical compounds. For instance, a study described the synthesis of α,α′‐heterobifunctionalized poly(ε‐caprolactones) and poly(methyl methacrylate)s containing clickable aldehyde and allyloxy functional groups using an initiator approach. These compounds are well-defined with confirmed functionalities, demonstrating the role of this compound in advanced polymer chemistry (Sane et al., 2013).
Biological Activities
This compound and related compounds have been studied for their potential biological activities. For example, derivatives of Danshensu, a compound structurally related to this compound, have been synthesized and evaluated as anti-myocardial ischemia drug candidates. These compounds showed potent protective activities against hypoxia-induced cellular damage, highlighting the potential therapeutic applications of this compound derivatives (Dong et al., 2009).
Herbicide Activity
A study on the physiological effects of a derivative of this compound, specifically dichlofop-methyl, demonstrated its selective herbicide activity for wild oat control in wheat. This study provides insights into the mechanisms of action and the herbicidal effects of this compound derivatives (Shimabukuro et al., 1978).
Environmental Analysis
Research on the determination of phenoxy herbicides in water samples, including derivatives of this compound, utilized phase transfer microextraction with simultaneous derivatization for sensitive detection. This study highlights the environmental applications in monitoring and analyzing the presence of such compounds in water bodies (Nuhu et al., 2012).
Safety and Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
Methyl 2-(4-formylphenoxy)propanoate is a synthetic organic compound . It’s possible that the compound could interact with various biological targets depending on its structure and functional groups.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets . .
Properties
IUPAC Name |
methyl 2-(4-formylphenoxy)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-8(11(13)14-2)15-10-5-3-9(7-12)4-6-10/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSBEICDSVTRGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597080 | |
Record name | Methyl 2-(4-formylphenoxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70129-95-2 | |
Record name | Methyl 2-(4-formylphenoxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-(4-formylphenoxy)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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